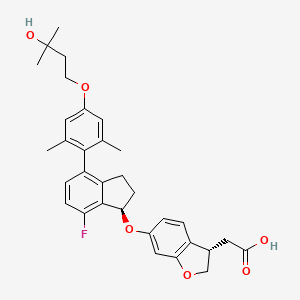
Ruski-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RUSKI-41 is a small molecule inhibitor that targets the enzyme Hedgehog acyltransferase (Hhat). This enzyme is responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) proteins, which is essential for their signaling activity. The Hedgehog signaling pathway plays a crucial role in embryonic development and is implicated in various cancers and diseases .
Preparation Methods
The synthesis of RUSKI-41 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .
Chemical Reactions Analysis
RUSKI-41 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RUSKI-41 has several scientific research applications, including:
Chemistry: Used as a probe to study the Hedgehog signaling pathway and the role of palmitoylation in protein function.
Biology: Investigated for its potential to inhibit the Hedgehog signaling pathway in various biological processes.
Medicine: Explored as a potential therapeutic agent for cancers and diseases involving aberrant Hedgehog signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Hedgehog pathway .
Mechanism of Action
RUSKI-41 exerts its effects by inhibiting the enzyme Hedgehog acyltransferase (Hhat), which is responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) proteins. This inhibition prevents the proper signaling of Shh proteins, thereby disrupting the Hedgehog signaling pathway. The molecular targets and pathways involved include the Hhat enzyme and the downstream signaling components of the Hedgehog pathway .
Comparison with Similar Compounds
RUSKI-41 is part of a series of dihydrothienopyridines that target the Hedgehog signaling pathway. Similar compounds include:
RUSKI-43: Another inhibitor of Hhat, but with off-target cytotoxicity.
RUSKI-201: A more selective inhibitor with no off-target cytotoxicity.
This compound is unique in its specific inhibition of Hhat without the off-target effects seen in RUSKI-43 .
Properties
Molecular Formula |
C20H23ClN2O2S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-[4-[(4-chloro-3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(prop-2-enylamino)ethanone |
InChI |
InChI=1S/C20H23ClN2O2S/c1-3-8-22-12-20(24)23-9-6-19-16(7-10-26-19)18(23)13-25-15-4-5-17(21)14(2)11-15/h3-5,7,10-11,18,22H,1,6,8-9,12-13H2,2H3 |
InChI Key |
LPTGUSPVGHUCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2C3=C(CCN2C(=O)CNCC=C)SC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


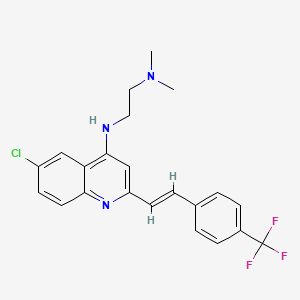
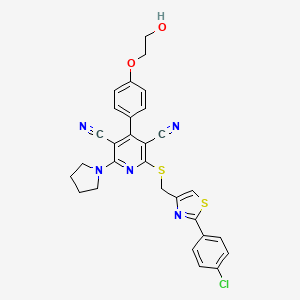
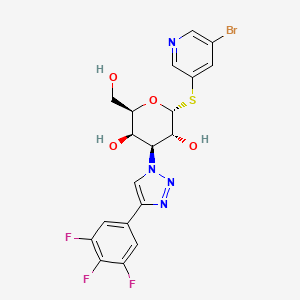
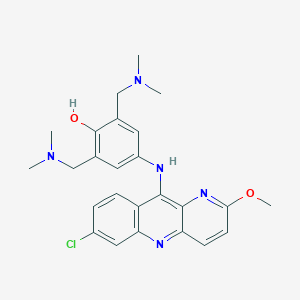
![N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide](/img/structure/B10821617.png)
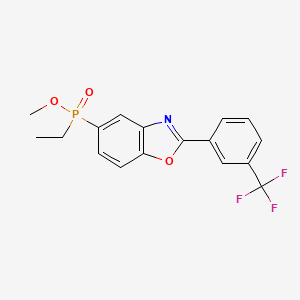


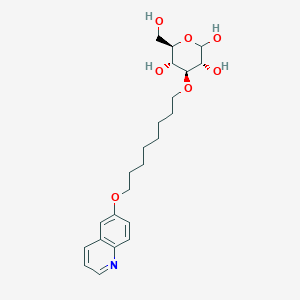
![8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one](/img/structure/B10821656.png)
![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide;hydrochloride](/img/structure/B10821658.png)
![N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10821659.png)
